molecular formula C12H20CuN2S4 B098767 Copper bis(piperidine-1-carbodithioate) CAS No. 15225-85-1

Copper bis(piperidine-1-carbodithioate)

Cat. No.: B098767
CAS No.: 15225-85-1
M. Wt: 384.1 g/mol
InChI Key: DZOKXBOZNWVYRN-UHFFFAOYSA-L
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Description

Copper bis(piperidine-1-carbodithioate) is a chemical compound with the molecular formula C₁₂H₂₀CuN₂S₄. It is known for its unique structure, which includes copper coordinated with two piperidine-1-carbodithioate ligands. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper bis(piperidine-1-carbodithioate) can be synthesized through the reaction of copper salts with piperidine-1-carbodithioate. The typical procedure involves dissolving copper(II) sulfate in water and adding piperidine-1-carbodithioate under stirring. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of copper bis(piperidine-1-carbodithioate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Copper bis(piperidine-1-carbodithioate) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) complexes.

    Reduction: It can be reduced to form copper(I) complexes.

    Substitution: The piperidine-1-carbodithioate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of other thiolates or dithiocarbamates.

Major Products Formed

    Oxidation: Copper(II) complexes with modified ligands.

    Reduction: Copper(I) complexes.

    Substitution: New copper complexes with different ligands.

Scientific Research Applications

Copper bis(piperidine-1-carbodithioate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use in drug delivery systems.

    Industry: Employed in the production of rubber and plastics as a vulcanization accelerator

Mechanism of Action

The mechanism of action of copper bis(piperidine-1-carbodithioate) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function. This interaction is facilitated by the copper ion, which plays a crucial role in the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Nickel bis(piperidine-1-carbodithioate): Similar structure but contains nickel instead of copper.

    Zinc bis(piperidine-1-carbodithioate): Contains zinc and exhibits different chemical properties.

Uniqueness

Copper bis(piperidine-1-carbodithioate) is unique due to its specific coordination chemistry and the role of copper in its bioactivity. Compared to its nickel and zinc counterparts, the copper compound exhibits distinct reactivity and applications, particularly in catalysis and biological systems .

Properties

IUPAC Name

copper;piperidine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NS2.Cu/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOKXBOZNWVYRN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20CuN2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164981
Record name Copper bis(piperidine-1-carbodithioate)
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URL https://comptox.epa.gov/dashboard/DTXSID70164981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15225-85-1
Record name (SP-4-1)-Bis(1-piperidinecarbodithioato-κS1,κS′1)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15225-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper bis(piperidine-1-carbodithioate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper bis(piperidine-1-carbodithioate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper bis(piperidine-1-carbodithioate)
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